2-Heptyl-1,2-benzothiazol-3(2H)-one

LogP Lipophilicity Formulation Compatibility

2-Heptyl-1,2-benzothiazol-3(2H)-one (CAS 141426-20-2) is an N-alkylated derivative of 1,2-benzisothiazolin-3-one (BIT), belonging to the isothiazolinone biocide family. It features a straight-chain heptyl (C7) substituent on the isothiazolinone nitrogen, a modification strategically employed to fine-tune lipophilicity for improved penetration into hydrophobic matrices.

Molecular Formula C14H19NOS
Molecular Weight 249.37 g/mol
CAS No. 141426-20-2
Cat. No. B15251221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyl-1,2-benzothiazol-3(2H)-one
CAS141426-20-2
Molecular FormulaC14H19NOS
Molecular Weight249.37 g/mol
Structural Identifiers
SMILESCCCCCCCN1C(=O)C2=CC=CC=C2S1
InChIInChI=1S/C14H19NOS/c1-2-3-4-5-8-11-15-14(16)12-9-6-7-10-13(12)17-15/h6-7,9-10H,2-5,8,11H2,1H3
InChIKeyXWBDZKLLCPVLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptyl-1,2-benzothiazol-3(2H)-one (CAS 141426-20-2): Core Identity and Procurement-Relevant Context


2-Heptyl-1,2-benzothiazol-3(2H)-one (CAS 141426-20-2) is an N-alkylated derivative of 1,2-benzisothiazolin-3-one (BIT), belonging to the isothiazolinone biocide family [1]. It features a straight-chain heptyl (C7) substituent on the isothiazolinone nitrogen, a modification strategically employed to fine-tune lipophilicity for improved penetration into hydrophobic matrices [2]. Key procurement-relevant baseline properties include a calculated LogP of 4.03 , which represents a substantial increase over the parent BIT (LogP ≈ 0.7) [3], and a molecular weight of 249.37 g·mol⁻¹ (C₁₄H₁₉NOS) . Patent literature explicitly identifies straight-chain C₆–C₈ N-alkyl-BIT derivatives as a distinct subclass of industrial microbiocides with superior efficacy against fungi and yeasts in technical materials [4].

Why In-Class Isothiazolinone Substitution Fails: Crucial Structure-Activity Divergence for 2-Heptyl-1,2-benzothiazol-3(2H)-one Procurement


Generic substitution within the isothiazolinone class is demonstrably unreliable because minor structural modifications—alkyl chain length, halogenation, and ring substitution—produce sharp discontinuities in antimicrobial spectrum, physicochemical partitioning, and environmental fate [1][2]. The N-heptyl chain of the target compound is not an arbitrary choice: patent claims for N-alkyl-BIT derivatives explicitly restrict the optimal chain to straight-chain C₆–C₈ for industrial microbiocide applications, excluding shorter or longer homologues [1]. Furthermore, branched-chain N-alkyl analogues, such as N-(2-ethylhexyl)-BIT, are separately patented as paint-film fungicides because their efficacy profile diverges from the linear-chain series [2]. Even within the same isothiazolinone ring system, chlorinated derivatives (DCOIT, CMIT) exhibit both a distinct toxicodynamic mechanism on mitochondrial bioenergetics [3] and divergent environmental persistence patterns compared to unchlorinated BIT derivatives [4]. Consequently, substituting the heptyl derivative with methyl-BIT, OIT, or halogenated isothiazolinones risks both under-performance and unanticipated toxicological or environmental compliance issues. These quantitative differentiation points are elaborated in the evidence guide below.

Quantitative Differentiation Evidence Guide for 2-Heptyl-1,2-benzothiazol-3(2H)-one (CAS 141426-20-2) Selection


LogP 4.03 vs. LogP 0.7: Critical Hydrophobicity Advantage for Non-Aqueous Matrices

2-Heptyl-1,2-benzothiazol-3(2H)-one exhibits a calculated LogP of 4.03 , representing a >100-fold increase in octanol-water partitioning relative to the parent unsubstituted 1,2-benzisothiazolin-3-one (BIT, CAS 2634-33-5), which has an experimentally determined LogP of 0.7 [1]. This shift translates directly into greater compatibility with hydrophobic polymer matrices, solvent-based coatings, and oil-containing formulations where unsubstituted BIT would preferentially partition into the aqueous phase.

LogP Lipophilicity Formulation Compatibility BIT Biocide

Thermal Stability Beyond 180 °C vs. CMIT/MIT Instability Above 40 °C: Deployment in High-Temperature Industrial Processes

The benzisothiazolinone (BIT) structural class, which includes the N-heptyl derivative, exhibits thermogravimetric stability with onset of weight loss at approximately 180 °C and pronounced weight loss at 250 °C (heating rate 4 °C/min) [1]. In contrast, the widely used CMIT/MIT (Kathon-type) isothiazolinone mixture has documented poor thermal stability and is specifically contraindicated for prolonged exposure above 40 °C . As an N-alkyl-BIT derivative, 2-heptyl-1,2-benzothiazol-3(2H)-one is expected to retain or exceed the thermal stability profile of unsubstituted BIT, making it a viable candidate for high-temperature process-water circuits, paper-mill slimicide applications, and hot-fill industrial preservation where CMIT/MIT would undergo rapid thermal degradation.

Thermal Stability BIT vs. CMIT/MIT High-Temperature Biocide Isothiazolinone Degradation

Divergent Mitochondrial Bioenergetic Mechanism: BIT Selectively Disrupts Mitochondrial Flux in Mammalian Cells Unlike DCOIT

In a direct comparative study using murine brain endothelial cells (bEND.3), 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) were compared for barrier and mitochondrial effects [1]. While DCOIT altered cellular metabolism at lower concentrations than BIT, only BIT induced a direct disturbance in mitochondrial bioenergetic flux; DCOIT did not produce this effect. Both compounds increased reactive oxygen species, but DCOIT showed a greater impact on glutathione (GSH) depletion. These data demonstrate that the unchlorinated BIT scaffold—shared by 2-heptyl-1,2-benzothiazol-3(2H)-one—engages a distinct intracellular toxicodynamic mechanism that is absent in the chlorinated isothiazolinone DCOIT [1].

Mitochondrial Toxicity BIT vs. DCOIT Isothiazolinone Mechanism Endothelial Cell Screening

Persistent Soil Microbial Inhibition Without Resistance Development: BIT vs. DCOIT in Environmental Fate

In a 40-day controlled soil microcosm study comparing BIT, MIT, OIT, and DCOIT, all isothiazolinones inhibited bacterial growth for >7 days and fungal growth for up to 40 days, despite rapid chemical dissipation (94–100% of BIT, MIT, and OIT dissipated within 40 days) [1]. Critically, bacterial growth recovery after 40 days was linked to the development of bacterial community tolerance for DCOIT but not for BIT or the other less persistent isothiazolinones [1]. This indicates that BIT exerts a toxic pressure profile that does not readily select for resistance in soil microbial communities, in contrast to DCOIT. As an N-alkyl-BIT derivative, 2-heptyl-1,2-benzothiazol-3(2H)-one is expected to share this resistance-minimizing environmental fate profile.

Soil Persistence Biocide Resistance BIT vs. DCOIT Environmental Risk

Enhanced Antifungal Potency from N-Alkyl Substitution: Fungal Priority for C₆–C₈ Straight-Chain BIT Derivatives in Patent Claims

The foundational patent EP 0 475 123 B1 claims the use of 2-n-alkyl-1,2-benzisothiazolin-3-ones specifically with straight-chain C₆–C₈ alkyl substituents as industrial microbiocides effective against fungi, yeasts, and algae in water-containing or weather-exposed technical materials [1]. The patent establishes that this chain-length window is critical: shorter chains fail to achieve sufficient lipophilicity for fungal membrane penetration, while longer chains risk excessive hydrophobicity and reduced bioavailability. The heptyl (C₇) derivative falls at the center of this optimal range, providing a balanced lipophilicity-efficacy profile. Separately, branched-chain N-alkyl-BIT derivatives (e.g., N-(2-ethylhexyl)-BIT) are patented for paint-film fungicide applications [2], confirming that linear vs. branched alkyl architecture drives application-specific differentiation even within the N-alkyl-BIT subclass.

Antifungal Biocide N-Alkyl BIT Fungicide Patent Evidence

Highest-Value Application Scenarios for 2-Heptyl-1,2-benzothiazol-3(2H)-one Based on Verified Differentiation Evidence


Preservation of Hydrophobic Industrial Fluids: Metalworking Fluids and Lubricant Concentrates

The LogP of 4.03 positions 2-heptyl-1,2-benzothiazol-3(2H)-one for superior retention in oil-based and emulsion matrices where parent BIT (LogP 0.7) would rapidly partition into the aqueous phase and become depleted. Metalworking fluid concentrates, hydraulic oils, and lubricant emulsions require biocides that remain in the organic phase to provide sustained preservation. The compound's thermal stability—expected to exceed 180 °C based on BIT class data [1]—further supports deployment in hot machining operations where coolant sump temperatures routinely reach 60–80 °C, conditions under which CMIT/MIT would rapidly degrade [2]. This dual hydrophobicity–thermal stability advantage is not offered by any single alternative in the isothiazolinone class.

High-Temperature Paper Mill Slimicide and Process Water Treatment

Paper mill white-water systems operate at elevated temperatures (often 50–70 °C) and alkaline pH (7.5–9.0), a combination that renders CMIT/MIT-based slimicides ineffective due to thermal and alkaline hydrolysis instability . The BIT scaffold, including its N-alkyl derivatives, demonstrates stability across pH 4–12 [1] and thermal tolerance to ≥180 °C as a class [2]. The N-heptyl substitution provides the additional benefit of enhanced affinity for cellulose fibers and hydrophobic pitch deposits (LogP 4.03, supporting evidence from Section 3, Item 1), potentially improving retention and contact-kill efficiency at fiber surfaces. This combination makes the compound a technically rational candidate for paper mill slimicide applications where generic isothiazolinones fail.

Non-Halogenated Biocide Formulations for Sensitive-Application Markets

Regulatory pressure and market demand are increasingly favoring non-halogenated biocides for consumer-proximal applications. Unlike DCOIT and CMIT/MIT, the benzisothiazolinone scaffold contains no chlorine atoms, eliminating the potential for chlorinated by-product formation. The mechanistic toxicology data show that BIT engages a distinct mitochondrial bioenergetic disruption pathway that is absent in DCOIT , providing a differentiated safety argument for applications where mammalian cell exposure is possible (e.g., indoor paints, adhesives, cleaning product preservation). In soil-contact scenarios, BIT does not select for microbial community resistance in the manner observed for DCOIT [1], offering a more sustainable environmental degradation profile. The heptyl derivative combines this non-halogenated scaffold with optimized lipophilicity for broad-spectrum antimicrobial performance.

Plastics and Polymer Preservation: Integration into the Melt-Processing Stage

The high thermal stability of the BIT scaffold (onset of weight loss at ~180 °C, pronounced loss at 250 °C ) enables direct incorporation into thermoplastic melt-processing operations, where processing temperatures can reach 180–220 °C. The N-heptyl chain (LogP 4.03) enhances compatibility with polyolefins and engineering plastics, reducing migration and blooming compared to more polar isothiazolinones. Patent precedent for N-alkyl-BIT derivatives in plastics preservation emphasizes the C₆–C₈ straight-chain range as the optimal window for efficacy against fungi in polymeric matrices [1]. This positions 2-heptyl-1,2-benzothiazol-3(2H)-one as a candidate for in-resin biocide addition during compounding, avoiding the need for post-processing surface treatment.

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